molecular formula C24H24ClN5O2 B2449897 3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-94-1

3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2449897
CAS No.: 923481-94-1
M. Wt: 449.94
InChI Key: RJZBUQKQTMFQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment

Tetrahydropyrimido[2,1-f]purinediones have been explored for potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. One study developed a library of tetrahydropyrimido[2,1-f]purinediones, evaluating their interactions with adenosine receptors and monoamine oxidases (MAO). These compounds, particularly those with mono- or di-chloro-substituted phenyl, benzyl, or phenethyl residues, emerged as potent MAO-B inhibitors and dual-target A1/A2A adenosine receptor antagonists, suggesting their potential in treating neurodegenerative disorders (Koch et al., 2013).

Anti-Inflammatory Activity

Another study focused on the anti-inflammatory properties of substituted analogues based on the pyrimidopurinedione ring system. These compounds demonstrated promising anti-inflammatory activity in a rat model of chronic inflammation, with some showing comparable potency to naproxen. This suggests the potential application of these compounds in treating inflammatory diseases (Kaminski et al., 1989).

Serotonin Receptor Affinity

Research on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives revealed their high affinity for serotonin (5-HT1A) and alpha(1) receptors, indicating their potential as pharmacological agents for disorders involving these receptor systems (Jurczyk et al., 2004).

Water-Soluble Tricyclic Xanthine Derivatives

A study designed 8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones as tricyclic xanthine derivatives to improve water solubility. These compounds showed potential as multitarget drugs for neurodegenerative diseases, acting as dual A1/A2A adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).

Adenosine Receptor Antagonists

The synthesis of pyrido[2,1-f]purine-2,4-dione derivatives, described as fused xanthine structures, provided compounds with significant antagonist effects against human adenosine A(1), A(2A), and A(3) receptors, suggesting their utility in adenosine receptor-targeted therapies (Priego et al., 2002).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-5-10-19(16(2)13-15)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZBUQKQTMFQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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